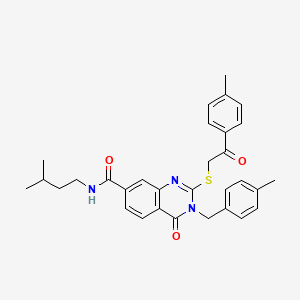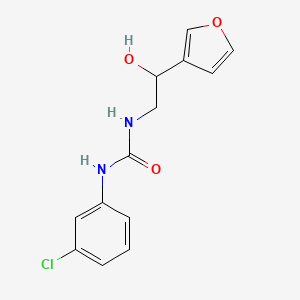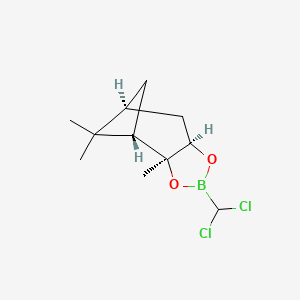
1-(3,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, also known as DPU-4, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DPU-4 belongs to the class of urea derivatives and is a potent inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). PRMT5 is involved in the regulation of gene expression and has been implicated in various diseases, including cancer and viral infections.
Scientific Research Applications
Molecular Design and Synthesis
Electron Transfer and Hydrogen Bonding : Research has demonstrated the importance of urea derivatives in facilitating electron transfer across hydrogen bonds in ruthenium and osmium complexes, underscoring their role in the development of advanced materials for electronic applications (Pichlmaier et al., 2009).
Anticancer Activity : Urea derivatives have been synthesized and evaluated for their anticancer properties, showcasing the potential of these compounds as therapeutic agents against various cancer cell lines (Feng et al., 2020).
Chemical Properties and Reactions
Complexation and Unfolding Mechanisms : Studies on heterocyclic ureas reveal their capacity to form multiply hydrogen-bonded complexes, offering insights into the design of foldamers and the understanding of molecular folding and unfolding processes (Corbin et al., 2001).
Synthesis of Analogous Compounds : Research on the synthesis of analogs to urea derivatives highlights their versatility in organic synthesis, contributing to the development of new compounds with potential pharmaceutical applications (Singh & Lesher, 1991).
Environmental Applications
- Bioelectrochemical Systems : The catalytic activity of carbon electrodes modified with urea derivatives for the conversion of urea to nitrogen gas presents an innovative approach to waste management and environmental protection (Watanabe et al., 2009).
Materials Science and Engineering
Corrosion Inhibition : Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating their potential in protecting metal surfaces and extending the lifespan of materials in corrosive environments (Mistry et al., 2011).
Molecular Electronics and Photonics : Theoretical studies on the electronic and optical properties of urea derivatives contribute to the development of materials for optoelectronic applications, indicating their potential in the fabrication of devices that utilize nonlinear optical properties (Shkir et al., 2018).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-4-7-17(8-5-14)24-13-15(10-20(24)25)12-22-21(26)23-16-6-9-18(27-2)19(11-16)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFYULPWIQCQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2604235.png)
![Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2604242.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2604244.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2604248.png)

![3-amino-N-(4-ethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2604250.png)
![(3E)-3-{[(3,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2604251.png)

